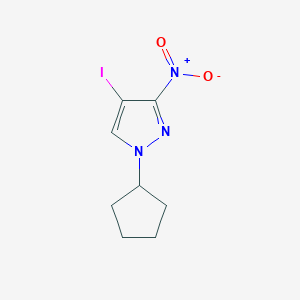1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole
CAS No.: 1354703-68-6
Cat. No.: VC7944886
Molecular Formula: C8H10IN3O2
Molecular Weight: 307.09
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354703-68-6 |
|---|---|
| Molecular Formula | C8H10IN3O2 |
| Molecular Weight | 307.09 |
| IUPAC Name | 1-cyclopentyl-4-iodo-3-nitropyrazole |
| Standard InChI | InChI=1S/C8H10IN3O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4H2 |
| Standard InChI Key | GVUIDFSWFHXQIM-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])I |
| Canonical SMILES | C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])I |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Identification
1-Cyclopentyl-4-iodo-3-nitro-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its IUPAC name, 1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole, reflects the positions of its functional groups and substituents . The molecular formula is C₈H₁₀IN₃O₂, with a molar mass of 307.09 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1354703-68-6 | CAS Common Chemistry |
| Molecular Formula | C₈H₁₀IN₃O₂ | PubChem |
| Molecular Weight | 307.09 g/mol | PubChem |
| SMILES Notation | C1CCC(C1)N2C=C(C(=N2)N+[O-])I | PubChem |
| InChI Key | GVUIDFSWFHXQIM-UHFFFAOYSA-N | PubChem |
The cyclopentyl group introduces significant steric bulk, while the electron-withdrawing nitro and iodine groups create an electron-deficient aromatic system. This configuration enhances susceptibility to nucleophilic substitution at the iodine-bearing carbon and facilitates redox activity at the nitro group .
Synthetic Routes and Reactivity
Retrosynthetic Considerations
While detailed synthetic protocols for 1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole remain proprietary, its structure suggests a multi-step synthesis beginning with a pyrazole core. Plausible pathways include:
-
Cyclopentyl Introduction: Alkylation of a parent pyrazole using cyclopentyl bromide or iodide under basic conditions.
-
Iodination: Electrophilic iodination at position 4 using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
-
Nitration: Directed nitration at position 3 employing mixed acid (HNO₃/H₂SO₄) or acetyl nitrate .
The order of functionalization (iodination vs. nitration) likely depends on the directing effects of substituents during electrophilic aromatic substitution.
Reactivity Profile
The compound’s reactivity is dominated by three key features:
-
Nitro Group: Participates in reduction reactions to form amino derivatives (e.g., using H₂/Pd-C or Sn/HCl).
-
Iodine Substituent: Undergoes cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) for C-C bond formation.
-
Pyrazole Ring: Acts as a ligand in coordination chemistry, binding to transition metals through its nitrogen atoms .
Comparative Analysis with Structural Analogs
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde
A related compound, 1-cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde (CAS 2101197-10-6), replaces the nitro group with a formyl moiety. Key differences include:
Table 2: Structural and Functional Comparison
| Property | 1-Cyclopentyl-4-iodo-3-nitro-1H-pyrazole | 1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde |
|---|---|---|
| Functional Group at C3 | Nitro (-NO₂) | Formyl (-CHO) |
| Molecular Weight | 307.09 g/mol | 290.10 g/mol |
| Electrophilicity | High (nitro electron withdrawal) | Moderate (formyl conjugation) |
| Synthetic Utility | Redox reactions, coupling chemistry | Aldol condensations, nucleophilic additions |
The nitro derivative’s stronger electron-withdrawing character makes it more reactive in aromatic substitution compared to the carbaldehyde analog .
Prospective Applications and Research Directions
Medicinal Chemistry
Nitro-substituted pyrazoles are investigated as:
-
Antimicrobial Agents: Nitro groups enhance penetration through bacterial membranes.
-
Kinase Inhibitors: The planar pyrazole core fits ATP-binding pockets in target enzymes.
-
Prodrug Candidates: Nitro reductases in hypoxic tumor environments can activate prodrug forms .
Materials Science
-
Ligand Design: The iodine and nitro groups enable coordination to lanthanides for luminescent materials.
-
Polymer Modification: As a monomer for conjugated polymers with tailored electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume